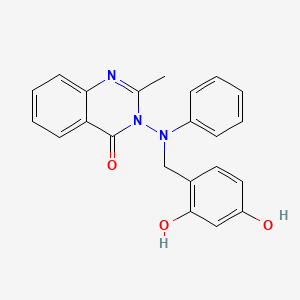

4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-

Description

4(3H)-Quinazolinones are heterocyclic compounds with a bicyclic structure comprising fused benzene and pyrimidine rings. The compound 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-4(3H)-quinazolinone features a 2-methyl group at position 2 and a 3-substituent combining phenylamino and 2,4-dihydroxybenzyl moieties.

Properties

CAS No. |

71476-98-7 |

|---|---|

Molecular Formula |

C22H19N3O3 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

3-[N-[(2,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |

InChI |

InChI=1S/C22H19N3O3/c1-15-23-20-10-6-5-9-19(20)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-18(26)13-21(16)27/h2-13,26-27H,14H2,1H3 |

InChI Key |

HKLWQIKZUPBRLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone core is typically synthesized starting from anthranilic acid derivatives or 2-nitrobenzamides reduced to 2-amino benzamides, which then cyclize to form the quinazolinone ring.

- Reduction of 2-nitrobenzamide to 2-amino benzamide using stannous chloride in concentrated hydrochloric acid at low temperature (below 5 °C) followed by stirring at room temperature for 30 hours. The product is extracted and purified to yield 2-amino benzamide intermediate.

- Cyclization of 2-amino benzamide with suitable aldehydes or acid chlorides in solvents like pyridine or ethanol under reflux conditions to form the quinazolinone nucleus.

Introduction of the 2-Methyl Group

The 2-methyl substitution on the quinazolinone ring can be introduced by using methyl-substituted benzamides or by methylation reactions on the quinazolinone core.

Formation of the 3-Substituted Phenylamino Group

The 3-position substitution with a phenylamino group linked to a 2,4-dihydroxyphenylmethyl moiety involves:

- Preparation of 3-amino-2-methylquinazolin-4(3H)-one intermediate by reaction of the benzoxazinone precursor with hydrazine hydrate or substituted amines.

- Condensation of the 3-amino quinazolinone with 2,4-dihydroxybenzaldehyde to form a Schiff base intermediate or direct substitution with a phenylamino derivative bearing the dihydroxyphenylmethyl group.

- Refluxing the mixture in ethanol or pyridine with acid catalysis (e.g., acetic acid) for 1.5 to 6 hours to promote condensation and ring closure.

Purification and Characterization

- The crude products are often precipitated by addition to crushed ice, filtered, washed, and recrystallized from ethanol or ethanol/ethyl acetate mixtures to obtain pure compounds.

- Characterization is typically done by TLC, melting point determination, FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Detailed Example Protocol (Adapted from Literature)

Preparation of 2-amino-5-methylbenzamide:

Dissolve 2-nitro-5-methylbenzamide (0.7 mmol) in concentrated HCl (37%) and add stannous chloride (24.68 mmol) portionwise while maintaining temperature below 5 °C. Stir at room temperature for 30 h. Dilute with cold water and neutralize with NaOH 40%. Extract with ethyl acetate, dry, and concentrate to obtain 2-amino-5-methylbenzamide.Cyclization to 2-methylquinazolin-4(3H)-one:

React 2-amino-5-methylbenzamide with formic acid or aldehyde under reflux in pyridine or ethanol to form the quinazolinone core.Formation of 3-amino-2-methylquinazolin-4(3H)-one:

Treat the quinazolinone intermediate with hydrazine hydrate in ethanol under reflux for 3-6 hours.Condensation with 2,4-dihydroxybenzaldehyde: Add 2,4-dihydroxybenzaldehyde to the 3-amino quinazolinone intermediate in ethanol with a catalytic amount of acetic acid. Reflux for 1.5-2 hours. Cool and precipitate the product by adding crushed ice. Filter and recrystallize from ethanol.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert certain functional groups to their reduced forms.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted quinazolinones possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that enhance its efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Quinazolinones are recognized for their anticancer activities. The incorporation of specific substituents can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives have been synthesized that demonstrate potent activity against breast cancer and leukemia cells .

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of quinazolinone derivatives, revealing that compounds with hydroxyl substituents exhibit significant antioxidant properties. These properties are essential for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has been documented in several studies. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis .

Synthesis of Quinazolinone Derivatives

The synthesis of the target compound typically involves:

- Condensation Reactions : Utilizing anthranilic acid and appropriate aldehydes to form the quinazolinone core.

- Substitution Reactions : Modifying the quinazolinone structure with phenolic compounds to enhance biological activity.

- Characterization Techniques : Employing NMR, IR spectroscopy, and mass spectrometry to confirm the structures of synthesized derivatives .

Case Studies

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 4(3H)-quinazolinones are highly substituent-dependent. Below is a comparative analysis of structurally related derivatives:

Key Findings from Comparative Studies

- Bioactivity: Hydroxyphenyl Derivatives (e.g., 3-(4-hydroxy-2-methylphenyl)-2-methyl-): Exhibit sedative and analgesic properties, akin to methaqualone, due to interactions with GABA receptors. Amino-Substituted Derivatives (e.g., 3-amino-2-(4-methylphenyl)-): Demonstrated moderate antiviral activity against influenza A (EC₅₀ = 12–45 μM). Polyphenol-Modified Derivatives: The presence of dihydroxyphenyl groups (as in the target compound) correlates with enhanced antioxidant capacity, scavenging free radicals at IC₅₀ = 8–15 μM.

Synthetic Accessibility :

- Physicochemical Properties: Solubility: Hydroxyl groups improve aqueous solubility (e.g., 3-(4-hydroxyphenyl)- derivatives: logP = 1.2 vs. 2.8 for nonpolar analogs). Thermal Stability: Methyl and ferrocenyl substituents increase melting points (e.g., 2-ferrocenyl-: mp = 245–247°C vs. 223–225°C for 2-methyl-).

Biological Activity

The compound 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- (Chemical Abstracts Service (CAS) Number: 63267) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential applications in drug discovery, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C22H19N3O3

- Molecular Weight : 373.40 g/mol

- IUPAC Name : 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-

- InChIKey : HJZLQZBYYUQKKA-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. A notable study demonstrated that certain quinazolinone compounds induce apoptosis in cancer cell lines by targeting the epidermal growth factor receptor (EGFR) kinase enzyme. Specifically, derivatives with modifications at the 3-position exhibited enhanced binding affinity and selectivity towards cancerous cells compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Quinazolinones have also shown promising antimicrobial activity. Research indicates that derivatives of 4(3H)-quinazolinone exhibit significant inhibition against various bacterial strains. The introduction of heterocyclic moieties at position 3 has been linked to increased antimicrobial potency, suggesting that structural modifications can optimize biological efficacy .

Antioxidant Activity

The antioxidant properties of quinazolinones are noteworthy as well. Compounds with hydroxyl substituents have demonstrated enhanced radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Studies employing assays such as CUPRAC and ABTS have confirmed that specific structural features, particularly the presence of hydroxyl groups, significantly enhance antioxidant capacity .

Other Pharmacological Activities

- Anti-Tuberculosis : Quinazolinone derivatives have been investigated for their anti-tubercular effects, with certain compounds showing inhibitory activity against mycobacterial enzymes essential for bacterial respiration .

- α-Glucosidase Inhibition : Some quinazolinone derivatives exhibit α-glucosidase inhibitory activity, indicating potential as antidiabetic agents. The presence of specific substituents on the quinazolinone core enhances this activity significantly .

Structure-Activity Relationship (SAR)

Understanding SAR is critical for optimizing the biological activity of quinazolinones. Key findings include:

- Hydroxyl Substituents : The presence of hydroxyl groups at ortho or para positions on phenolic rings enhances both antioxidant and anticancer activities.

- Heterocyclic Modifications : Incorporating heterocycles at position 3 has been shown to improve antimicrobial and anticancer activities significantly.

- Linker Variations : The introduction of ethylene linkers between the quinazolinone ring and phenolic substituents enhances biological activity by improving molecular interactions .

Case Studies

- Study on Apoptosis Induction : A study published in 2018 found that specific quinazolinone derivatives effectively induced apoptosis in HCT-116 colon cancer cells through modulation of intrinsic and extrinsic apoptotic pathways .

- Antimicrobial Efficacy Assessment : Another study assessed a series of quinazolinone compounds against multi-drug resistant bacterial strains, revealing a strong correlation between molecular structure and antimicrobial potency .

| Compound | Activity Type | Key Findings |

|---|---|---|

| Quinazolinone A | Anticancer | Induces apoptosis in HCT-116 cells |

| Quinazolinone B | Antimicrobial | Effective against MRSA strains |

| Quinazolinone C | Antioxidant | High radical scavenging capacity |

Q & A

Q. What are the optimal synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 4(3H)-quinazolinones typically involves multi-step protocols. A robust method uses phosphorus pentaoxide (P₂O₅) and amine hydrochlorides in a high-temperature (180–250°C) solvent system (e.g., dimethylformamide or acetonitrile). For example, methyl N-acetylanthranilate reacts with primary amines under these conditions to yield 2-methyl-4(3H)-quinazolinones . Key parameters include:

- Catalyst selection : P₂O₅ enhances cyclization.

- Temperature control : Lower temperatures (180°C) favor quinazolinones, while higher temperatures (250°C) yield 4-quinazolinamines.

- Purification : Chromatography (e.g., silica gel) or recrystallization ensures product purity.

Q. How can the structural identity and purity of 4(3H)-quinazolinone derivatives be confirmed?

Methodological Answer: Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For instance, aromatic protons in the 2,4-dihydroxyphenyl group appear as distinct singlets .

- Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 266.29 for C₁₆H₁₄N₂O₂) .

- Elemental Analysis : Validates empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 4(3H)-quinazolinone derivatives, such as anticancer or anti-inflammatory effects?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with thiazole or pyrazole moieties show enhanced cytotoxicity via topoisomerase inhibition .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophages .

- Dose-Response Studies : Include positive controls (e.g., doxorubicin for cancer, indomethacin for inflammation) and validate results with triplicate experiments .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of 4(3H)-quinazolinones?

Methodological Answer:

- Systematic Substituent Variation : Compare electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups at the 2- and 3-positions. For example, 3-ethyl-2-(4-nitrophenylvinyl) derivatives exhibit anticonvulsant activity, while methoxy groups reduce potency .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like acetylcholinesterase (AChE). Validate with kinetic assays (e.g., Ellman’s method for AChE inhibition) .

- Meta-Analysis : Cross-reference biological data with crystallographic studies (e.g., dihedral angles affecting planar quinazolinone systems) to resolve SAR ambiguities .

Q. How can researchers optimize in vitro models for studying the metabolic stability of 4(3H)-quinazolinone derivatives?

Methodological Answer:

- Hepatic Microsomal Assays : Incubate compounds with rat or human liver microsomes (e.g., 1 mg/mL protein, NADPH regeneration system) to measure half-life (t₁/₂) and intrinsic clearance .

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or glucuronidated products) .

- CYP450 Inhibition Screening : Assess interactions with CYP3A4 or CYP2D6 using fluorogenic substrates to identify metabolic liabilities .

Handling Data Contradictions

Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for quinazolinone derivatives?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rodents) and tissue distribution using radiolabeled compounds (e.g., ¹⁴C-tracers) .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active metabolites that may explain in vivo activity despite poor in vitro potency .

- Species-Specific Differences : Compare humanized mouse models vs. wild-type to isolate metabolic or target variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.